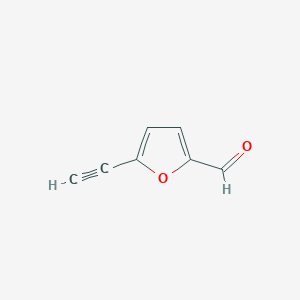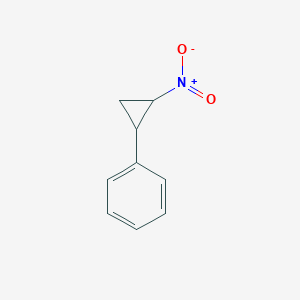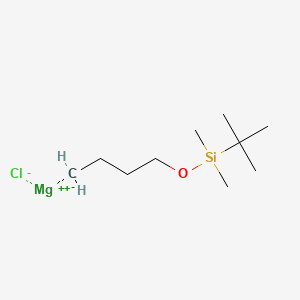
5-Ethynylfuran-2-carbaldehyde
Übersicht
Beschreibung
5-Ethynylfuran-2-carbaldehyde is a chemical compound used in scientific research . It is a building block that finds application in diverse fields, ranging from organic synthesis to materials science.
Synthesis Analysis
The preparation of this compound involves dissolving 5-((trimethylsilyl)ethynyl)furan-2-carbaldehyde in methanol, to which K2CO3 is added. The mixture is then reacted under stirring for 2 hours, and rotary-evaporated to dryness .Molecular Structure Analysis
The molecular formula of this compound is C7H4O2, and its molecular weight is 120.11 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not explicitly mentioned in the search results .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Material Science :
- (Tomilin et al., 2015) described the synthesis of 5-Acylethynylpyrrole-2-carbaldehydes from protected pyrrole-2-carbaldehydes, highlighting the importance of such compounds in organic synthesis.
- (Sedláček et al., 2017) discussed the polymerization of (ethynylarene)carbaldehydes, including ethynylbenzaldehydes, for the creation of poly(arylacetylene)s with carbaldehyde groups. These groups are significant for functionalizing materials through post-polymerization modifications.
- (Havelková et al., 2019) explored the synthesis of hyper-cross-linked microporous poly(phenylacetylene)s with aldehyde groups, demonstrating their utility in chemisorption and catalysis.
Chemical Reactivity and Synthesis of Heterocyclic Systems :
- (Hamama et al., 2018) reviewed the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, which are structurally similar to 5-Ethynylfuran-2-carbaldehyde, focusing on their applications in synthesizing complex heterocyclic systems.
- (Gouda et al., 2016) discussed 5-chloropyrazole-4-carbaldehydes, highlighting their role as intermediates in synthesizing novel heterocyclic systems.
Novel Synthesis Methods :
- (Karlinskii et al., 2019) introduced a new synthesis method for 2-Azidomethyl-5-ethynylfuran, a bio-derived self-clickable monomer, demonstrating the increasing importance of sustainable and efficient synthesis methods.
Exploring Fundamental Properties :
- (Dibrivnyi et al., 2015) investigated the thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers, contributing to a deeper understanding of the physical and chemical characteristics of these compounds.
Eigenschaften
IUPAC Name |
5-ethynylfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O2/c1-2-6-3-4-7(5-8)9-6/h1,3-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKRAHZOHLVTTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(O1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Silane, tris(1-methylethyl)[(1-phenylethenyl)oxy]-](/img/structure/B3105354.png)

![Thiazolo[3,2-a]indole-9-carboxylic acid](/img/structure/B3105362.png)



